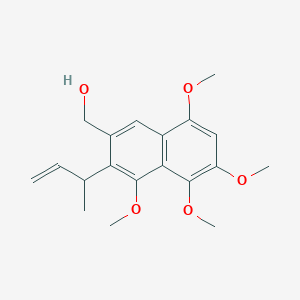
2-Naphthalenemethanol, 4,5,6,8-tetramethoxy-3-(1-methyl-2-propenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenemethanol, 4,5,6,8-tetramethoxy-3-(1-methyl-2-propenyl)- is a complex organic compound with a molecular formula of C19H24O5 and a molecular weight of 332.39 g/mol . This compound is characterized by its naphthalene backbone, which is substituted with methoxy groups and a propenyl group. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
The synthesis of 2-Naphthalenemethanol, 4,5,6,8-tetramethoxy-3-(1-methyl-2-propenyl)- involves multiple steps, typically starting from naphthalene derivatives. The synthetic route often includes:
Methoxylation: Introduction of methoxy groups at specific positions on the naphthalene ring.
Propenylation: Addition of a propenyl group to the naphthalene structure.
Reduction and Oxidation: These reactions are used to achieve the desired functional groups and stereochemistry.
Industrial production methods may involve catalytic processes and optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
2-Naphthalenemethanol, 4,5,6,8-tetramethoxy-3-(1-methyl-2-propenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts .
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential therapeutic uses.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Naphthalenemethanol, 4,5,6,8-tetramethoxy-3-(1-methyl-2-propenyl)- involves its interaction with various molecular targets. It can bind to enzymes and receptors, influencing biochemical pathways. The methoxy and propenyl groups play a crucial role in its activity, affecting its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar compounds include:
2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-: This compound has a similar naphthalene backbone but different substituents, leading to distinct chemical properties and applications.
2-Naphthalenemethanol, 3,4,4a,7,8,8a-hexahydro-5-methyl-8-(1-methylethyl)-: Another related compound with variations in the substituents and hydrogenation state.
The uniqueness of 2-Naphthalenemethanol, 4,5,6,8-tetramethoxy-3-(1-methyl-2-propenyl)- lies in its specific combination of methoxy and propenyl groups, which confer unique chemical reactivity and potential biological activities .
Propiedades
Número CAS |
834867-14-0 |
|---|---|
Fórmula molecular |
C19H24O5 |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
(3-but-3-en-2-yl-4,5,6,8-tetramethoxynaphthalen-2-yl)methanol |
InChI |
InChI=1S/C19H24O5/c1-7-11(2)16-12(10-20)8-13-14(21-3)9-15(22-4)18(23-5)17(13)19(16)24-6/h7-9,11,20H,1,10H2,2-6H3 |
Clave InChI |
ITRHLFQIRYRXPR-UHFFFAOYSA-N |
SMILES canónico |
CC(C=C)C1=C(C2=C(C=C1CO)C(=CC(=C2OC)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{4-[(3-Hydroxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone](/img/structure/B14202145.png)
![(3S)-3-{[2-(4-Methylpiperazin-1-yl)phenyl]methyl}pyrrolidin-2-one](/img/structure/B14202149.png)
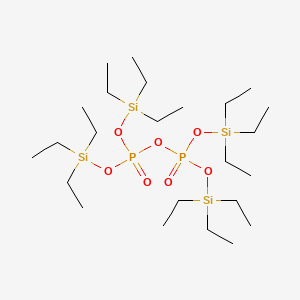
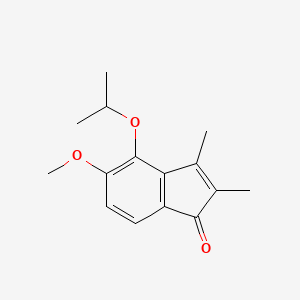
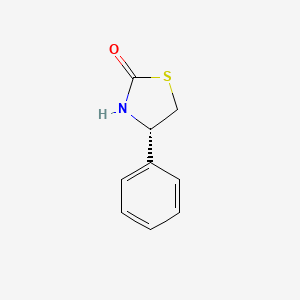
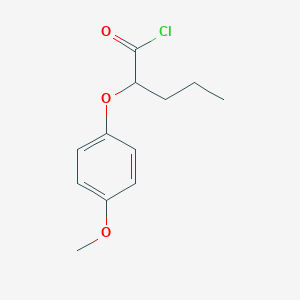
![Piperidine, 1-[1-(phenylethynyl)pentyl]-](/img/structure/B14202191.png)
![Oxazole, 2-[1,1'-biphenyl]-4-yl-4-(bromomethyl)-5-methyl-](/img/structure/B14202196.png)

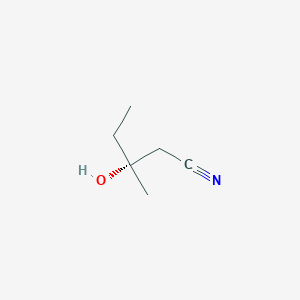
![2-Amino-5-{[(pyrazin-2-yl)amino]methyl}phenol](/img/structure/B14202211.png)
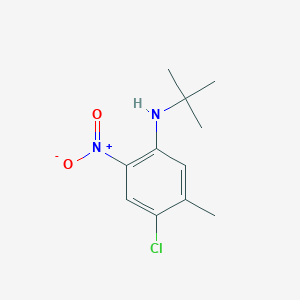
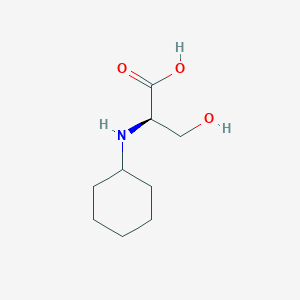
![Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(3-pyridinyl)-](/img/structure/B14202226.png)
